4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide
Brand Name: Vulcanchem
CAS No.: 1171022-36-8
VCID: VC11931068
InChI: InChI=1S/C17H18ClN5O4S/c1-11-10-14(23(2)22-11)16-20-21-17(27-16)19-15(24)4-3-9-28(25,26)13-7-5-12(18)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,21,24)
SMILES: CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C
Molecular Formula: C17H18ClN5O4S
Molecular Weight: 423.9 g/mol

4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide

CAS No.: 1171022-36-8

Cat. No.: VC11931068

Molecular Formula: C17H18ClN5O4S

Molecular Weight: 423.9 g/mol

* For research use only. Not for human or veterinary use.

4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide - 1171022-36-8

Specification

CAS No. 1171022-36-8
Molecular Formula C17H18ClN5O4S
Molecular Weight 423.9 g/mol
IUPAC Name 4-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide
Standard InChI InChI=1S/C17H18ClN5O4S/c1-11-10-14(23(2)22-11)16-20-21-17(27-16)19-15(24)4-3-9-28(25,26)13-7-5-12(18)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,21,24)
Standard InChI Key WYBSRGXZRYMIFK-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C
Canonical SMILES CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C

Introduction

Synthesis

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multi-step organic reactions. Common methods may include:

  • Step 1: Formation of the oxadiazole ring using appropriate precursors.

  • Step 2: Introduction of the pyrazole moiety.

  • Step 3: Attachment of the 4-chlorobenzenesulfonyl group.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure of the synthesized compound.

Biological Activities

While specific biological activity data for 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide are not readily available, compounds with similar scaffolds have shown promising antimicrobial and anti-inflammatory properties. For instance, oxadiazole derivatives have been explored for their anticancer potential , and pyrazole derivatives are known for their anti-inflammatory effects .

Research Findings and Future Directions

Given the potential biological activities associated with its structural components, 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide warrants further investigation. Future research should focus on:

  • In Vitro and In Vivo Studies: To evaluate its efficacy and safety as a potential therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: To optimize its biological activity by modifying the existing scaffold.

Data Table: Potential Biological Activities of Related Compounds

Compound ScaffoldBiological Activity
Oxadiazole DerivativesAntimicrobial, Anticancer
Pyrazole DerivativesAnti-inflammatory, Antimicrobial
Sulfonamide DerivativesAntibacterial, Enzyme Inhibition

This table highlights the potential biological activities of compounds with similar structural components to 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide, suggesting areas for future research and development.

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